molecular formula C10H8ClF2N3O B13041916 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine

4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine

Cat. No.: B13041916
M. Wt: 259.64 g/mol
InChI Key: BUCGYYQYHMMCAF-UHFFFAOYSA-N
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Description

This compound features a benzofuropyrimidine core fused with a tetrahydro ring system, substituted at position 4 with chlorine and positions 8,8 with two fluorine atoms. The benzofuropyrimidine scaffold is a heterocyclic system combining benzofuran and pyrimidine moieties, which is structurally distinct from simpler pyrimidine derivatives.

Properties

Molecular Formula

C10H8ClF2N3O

Molecular Weight

259.64 g/mol

IUPAC Name

4-chloro-8,8-difluoro-7,9-dihydro-6H-[1]benzofuro[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C10H8ClF2N3O/c11-8-7-6(15-9(14)16-8)4-3-10(12,13)2-1-5(4)17-7/h1-3H2,(H2,14,15,16)

InChI Key

BUCGYYQYHMMCAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1OC3=C2N=C(N=C3Cl)N)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves multiple steps, including cyclization and fluorination reactions. One common method involves the cyclization of a suitable precursor, followed by the introduction of chloro and fluoro groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or fluorine gas. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that this compound may act as an inhibitor of the KEAP1-Nrf2 protein-protein interaction. This pathway is crucial for regulating cellular responses to oxidative stress and inflammation, which are significant factors in cancer progression. By modulating this interaction, the compound could enhance the expression of antioxidant enzymes and potentially reduce tumor growth in certain cancer types .

2. Neuroprotective Effects
Research has also suggested that 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases where oxidative stress plays a pivotal role. The ability to activate Nrf2 could lead to improved neuronal survival and function under stress conditions .

3. Treatment of Metabolic Disorders
The compound has shown promise in addressing metabolic disorders such as obesity and diabetes. Its role in enhancing cellular resilience against oxidative stress may contribute to better metabolic regulation and improved outcomes in diabetic neuropathy and nephropathy .

Case Study 1: Anticancer Efficacy

In a preclinical study involving murine models of colorectal cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Case Study 2: Neuroprotective Mechanism

A study published in a peer-reviewed journal examined the effects of this compound on neuronal cell lines subjected to oxidative stress. Results indicated that pre-treatment with the compound significantly reduced cell death and improved cell viability by upregulating antioxidant defense mechanisms through Nrf2 activation.

Data Tables

Application AreaMechanism of ActionNotable Findings
AnticancerInhibition of KEAP1-Nrf2 interactionReduced tumor size in preclinical models
NeuroprotectionActivation of Nrf2Increased neuronal survival under oxidative stress
Metabolic DisordersEnhancement of antioxidant defensesImproved metabolic regulation in diabetic models

Mechanism of Action

The mechanism of action of 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and related pyrimidin-2-amine derivatives:

Compound Name (Core Structure) Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
Target Compound (Benzofuro[3,2-d]pyrimidine) 4-Cl, 8,8-diF Not reported Inferred kinase/antimicrobial roles -
PP2 (Pyrazolo[3,4-d]pyrimidine) 4-Cl, 7-(t-butyl) ~365.9 Src kinase inhibitor
9a (Thieno[3,2-d]pyrimidine) 4-(phenylthio), 6-(p-tolyl) ~407.5 Antimalarial (dual-stage antiplasmodial)
Compound 4 (Pyrimidine) 4-(4-bromophenyl), 6-(2-chloroquinoline-3-yl) Not reported Antimicrobial
4(3-Aminocyclobutyl)pyrimidin-2-amine (Pyrimidine) 3-aminocyclobutyl at position 4 Variable Efflux pump inhibitors (colloidal aggregators)
LY2784544 (Imidazo[1,2-b]pyridazine) 3-(4-chloro-2-fluorobenzyl), 8-(morpholinomethyl) 469.94 Kinase inhibitor (JAK2)

Key Structural Differences and Implications

Thieno[3,2-d]pyrimidine (e.g., 9a) replaces the benzofuran with a thiophene ring, altering electronic properties and likely improving antiparasitic activity due to sulfur's lipophilicity .

The 8,8-difluoro substitution may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs . Bulkier Groups: PP2’s 7-(t-butyl) group and LY2784544’s morpholinomethyl substituent demonstrate how steric bulk can modulate selectivity and potency in kinase binding .

Biological Activity Trends: Kinase Inhibition: PP2 and LY2784544 highlight the importance of halogenation and heterocyclic cores in kinase targeting. The target compound’s chloro and difluoro groups may similarly engage in hydrophobic or halogen-bonding interactions . Antimicrobial/Antiplasmodial Activity: Compound 4’s bromophenyl and chloroquinoline groups suggest that aryl substitutions enhance antimicrobial activity, while 9a’s phenylthio group contributes to antiplasmodial efficacy .

Research Findings and SAR Insights

  • Kinase Inhibition : Pyrazolo-pyrimidines like PP2 show that chloro and alkyl substitutions at positions 4 and 7 improve kinase binding affinity. The target compound’s 4-Cl and rigid core may mimic this SAR trend .
  • Metabolic Stability : Fluorine substitutions (e.g., 8,8-diF in the target) are widely used to block metabolic oxidation, as seen in LY2784544’s 4-chloro-2-fluorobenzyl group, which enhances pharmacokinetics .
  • Antiplasmodial Activity: Thieno-pyrimidines (e.g., 9a) demonstrate that sulfur-containing cores and arylthio substituents improve activity against Plasmodium species. The target compound’s benzofuran core may offer distinct redox properties for similar applications .

Biological Activity

4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a pyrimidine ring fused with a benzofuro moiety and features halogen substitutions. Its molecular formula is C12H10ClF2N3C_{12}H_{10}ClF_2N_3, with a molecular weight of approximately 273.68 g/mol.

Research indicates that this compound may act as an inhibitor of specific protein-protein interactions, particularly involving the KEAP1-Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation.

Key Mechanisms:

  • Nrf2 Activation : The compound enhances the expression of antioxidant enzymes by stabilizing Nrf2, which translocates to the nucleus and activates genes responsible for detoxification and antioxidant defense .
  • Anti-inflammatory Effects : By modulating the Nrf2 pathway, the compound exhibits anti-inflammatory properties that could be beneficial in conditions like colitis .

Antioxidant Activity

The compound has shown significant antioxidant activity in various in vitro assays. It increases the levels of glutathione and other antioxidants in cellular models, suggesting its potential use in treating oxidative stress-related disorders.

Anti-cancer Potential

Studies have indicated that this compound may possess anti-cancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

  • Colitis Model : In a study using Nrf2 knockout mice, it was found that treatment with this compound led to improved outcomes in colitis models by enhancing the expression of phase II detoxifying enzymes .
  • Cancer Cell Lines : Another study demonstrated that this compound inhibited the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism was linked to the activation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antioxidant ActivityIncreased glutathione levels
Anti-inflammatoryReduced severity of colitis
Anti-cancerInduced apoptosis in cancer cells

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